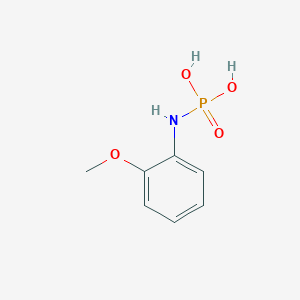
N-(2-Methoxyphenyl)phosphoramidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxyphenyl)phosphoramidic acid: is a phosphorus-containing organic compound It belongs to the class of phosphoramides, which are derivatives of phosphoric acid where one or more hydroxyl groups are replaced with amino or substituted amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyphenyl)phosphoramidic acid typically involves the reaction of 2-methoxyaniline with phosphorus oxychloride, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as argon, and the use of solvents like toluene or dichloromethane . The process can be summarized as follows:
- 2-Methoxyaniline is reacted with phosphorus oxychloride.
- The resulting intermediate is hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Methoxyphenyl)phosphoramidic acid can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce phosphoric acid derivatives.
Substitution Reactions: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.
Substitution Reactions: Common reagents include halides and other nucleophiles.
Oxidation and Reduction: Specific reagents depend on the desired transformation but may include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield phosphoric acid derivatives, while substitution reactions could produce a variety of substituted phosphoramides.
Applications De Recherche Scientifique
N-(2-Methoxyphenyl)phosphoramidic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(2-Methoxyphenyl)phosphoramidic acid involves its ability to donate phosphate groups in phosphorylation reactions. This property makes it useful in the synthesis of phosphorylated compounds. The molecular targets and pathways involved include enzymes that catalyze phosphorylation reactions, such as kinases .
Comparaison Avec Des Composés Similaires
Phenyl phosphorodiamidate: Used in agriculture to enhance the effectiveness of urea-based fertilizers.
Hexamethylphosphoramide: A polar solvent used in various chemical reactions.
Uniqueness: N-(2-Methoxyphenyl)phosphoramidic acid is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other phosphoramides and can lead to different chemical and biological properties.
Propriétés
Numéro CAS |
99644-92-5 |
|---|---|
Formule moléculaire |
C7H10NO4P |
Poids moléculaire |
203.13 g/mol |
Nom IUPAC |
(2-methoxyanilino)phosphonic acid |
InChI |
InChI=1S/C7H10NO4P/c1-12-7-5-3-2-4-6(7)8-13(9,10)11/h2-5H,1H3,(H3,8,9,10,11) |
Clé InChI |
XXNYJRIQMQMMKR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)
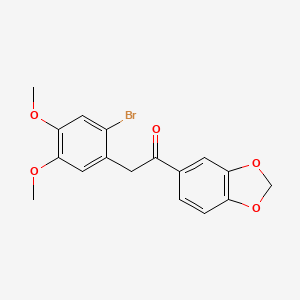
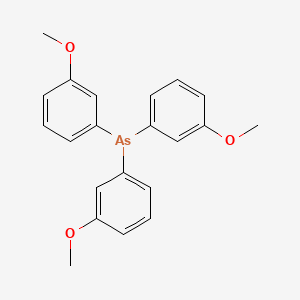
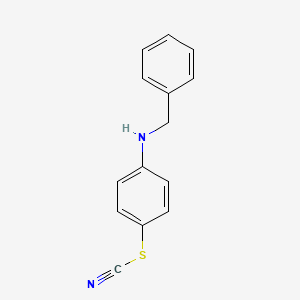
![2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide](/img/structure/B14351550.png)
![(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14351552.png)
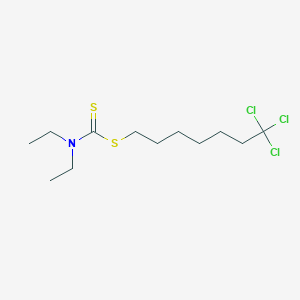
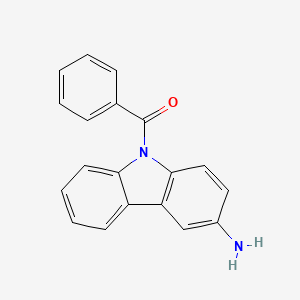
![4-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B14351564.png)
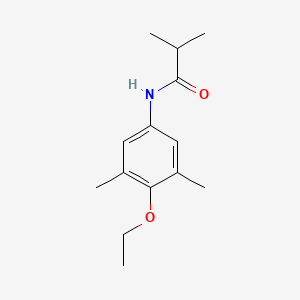
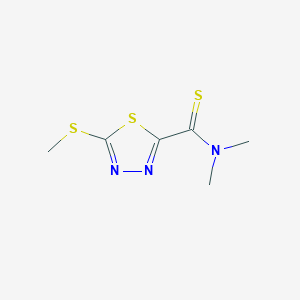
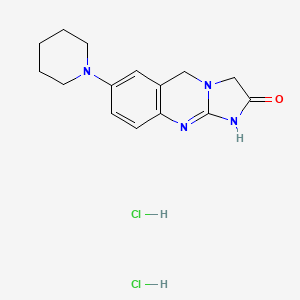
![N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide](/img/structure/B14351597.png)
